molecular formula C10H16N4O B8682178 N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide

N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide

Cat. No. B8682178
M. Wt: 208.26 g/mol
InChI Key: UVHHMYCYSMMNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259157B2

Procedure details

4-{[(1H-Pyrazole-4-carbonyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (EXAMPLE 34) (600 mg, 1.75 mmol), 10% palladium on Carbon (150 mg) and ethanol (15 mL) were combined in a Parr® jar and hydrogenated at 50 psi for 24 h. The reaction mixture was filtered through Celite® and the filtrate was evaporated in vacuo to give the product as a white foam.
Name
4-{[(1H-Pyrazole-4-carbonyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19]([C:21]2[CH:22]=[N:23][NH:24][CH:25]=2)=[O:20])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C>[NH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19]([C:21]2[CH:25]=[N:24][NH:23][CH:22]=2)=[O:20])[CH2:13][CH2:12]1

Inputs

Step One
Name
4-{[(1H-Pyrazole-4-carbonyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CNC(=O)C=1C=NNC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNC(=O)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.